molecular formula C7H11N5O3 B1593554 N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide CAS No. 301177-50-4

N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide

Cat. No.: B1593554
CAS No.: 301177-50-4
M. Wt: 213.19 g/mol
InChI Key: DSFFWFHDJMMTGE-UHFFFAOYSA-N
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Description

N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the reaction of 2-methyl-4-nitroimidazole with an appropriate amino acid ester in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI) under nitrogen atmosphere. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) and may require a base like triethylamine to facilitate the process.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions: N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in different biological activities.

  • Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Reagents like acyl chlorides or anhydrides can be used for esterification, while alcohols can be used for ether formation.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, which can have different biological activities.

  • Substitution: Esters, ethers.

Scientific Research Applications

N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives can be used in biological studies to understand the role of imidazole derivatives in various biological processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with DNA or proteins, potentially causing cell death in microbial cells or cancer cells.

Comparison with Similar Compounds

  • Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.

  • Imidazole: The parent compound, which is used in various pharmaceuticals and industrial applications.

  • 2-Methyl-4-nitroimidazole: A closely related compound with similar chemical properties.

Uniqueness: N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide is unique due to its specific structural features, such as the presence of both a nitro group and a hydroxyl group on the imidazole ring

Properties

IUPAC Name

N'-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-5-9-7(12(14)15)4-11(5)3-2-6(8)10-13/h4,13H,2-3H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFFWFHDJMMTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CCC(=NO)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312965
Record name N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301177-50-4
Record name N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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